6-Bromo-4-iodoisoquinolin-3-amine

Medicinal Chemistry Synthetic Chemistry Quality Control

6-Bromo-4-iodoisoquinolin-3-amine is a strategic bifunctional building block for medicinal chemistry. Its orthogonal bromine (6-position) and iodine (4-position) substituents enable precise, stepwise Pd-catalyzed cross-coupling—Suzuki, Stille, or Sonogashira—without protecting group manipulation. This programmed reactivity accelerates SAR studies, library synthesis, and fluorophore tuning for imaging agents. Using mono-halogenated alternatives adds synthetic steps, lowers yields, and compromises analytical consistency. Secure this 98% purity intermediate to streamline your synthesis of Topoisomerase I inhibitors and 3-arylisoquinolinamine pharmacophores.

Molecular Formula C9H6BrIN2
Molecular Weight 348.97 g/mol
Cat. No. B13055629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-iodoisoquinolin-3-amine
Molecular FormulaC9H6BrIN2
Molecular Weight348.97 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(C(=C2C=C1Br)I)N
InChIInChI=1S/C9H6BrIN2/c10-6-2-1-5-4-13-9(12)8(11)7(5)3-6/h1-4H,(H2,12,13)
InChIKeyDISZFHPUYLMAHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-iodoisoquinolin-3-amine Procurement: A High-Purity, Dual-Halogenated Intermediate for Advanced Synthesis


6-Bromo-4-iodoisoquinolin-3-amine (CAS 2143040-26-8) is a bifunctional, highly functionalized isoquinoline derivative with the molecular formula C9H6BrIN2 and a molecular weight of 348.97 . As a member of the 3-amino-isoquinoline family, its value lies in the orthogonal reactivity of its bromine and iodine substituents, which enables sequential, site-selective cross-coupling reactions for the efficient construction of molecular complexity [1]. This specific substitution pattern positions it as a strategic intermediate in drug discovery, material science, and chemical biology, distinct from simpler, mono-halogenated or non-halogenated isoquinolines [2].

The Strategic Case for 6-Bromo-4-iodoisoquinolin-3-amine: Why Alternative Isoquinolines Fall Short


Substituting 6-Bromo-4-iodoisoquinolin-3-amine with a generic or less specialized isoquinoline introduces significant risk to synthetic efficiency, analytical integrity, and project timelines. The core issue is its unique, programmable reactivity: the iodine atom at the 4-position and the bromine atom at the 6-position exhibit vastly different rates of oxidative addition with palladium catalysts, enabling precise, stepwise functionalization of the isoquinoline scaffold [1]. This orthogonal reactivity is not achievable with mono-halogenated isoquinolines (e.g., 4-iodoisoquinolin-3-amine or 6-bromoisoquinolin-3-amine), which would require additional synthetic steps to install a second functional handle, lowering overall yield and increasing cost [2]. Furthermore, its unique combination of substituents imparts a distinct set of physicochemical properties, such as a calculated LogP of 3.18 , which directly impacts downstream purification, solubility, and performance in biological assays compared to non-halogenated analogs. Therefore, choosing the specified compound is not a matter of minor preference but a critical decision for maintaining synthetic and analytical consistency.

Quantifying the Advantage: An Evidence-Based Guide to 6-Bromo-4-iodoisoquinolin-3-amine


Molecular Complexity and Purity: A Benchmark for Advanced Intermediates

As a commercial building block, 6-Bromo-4-iodoisoquinolin-3-amine is available with a purity specification of 98% (HPLC) from reputable suppliers, ensuring reliability for complex multi-step syntheses where byproducts can significantly derail yield . In contrast, non-halogenated 3-aminoisoquinoline is a simpler, less reactive molecule. The presence of the two heavy halogens (Br and I) in the target compound results in a molecular weight of 348.97 g/mol [1], more than double that of the core 3-aminoisoquinoline scaffold (MW ~144 g/mol). This increased mass and structural complexity provide a distinct analytical and synthetic starting point, offering more options for late-stage diversification via cross-coupling.

Medicinal Chemistry Synthetic Chemistry Quality Control

Enhanced Lipophilicity Drives Improved Cellular Permeability and Target Engagement

The incorporation of a bromine and an iodine atom at specific positions dramatically alters the lipophilicity of the isoquinoline core, a critical factor in biological performance. 6-Bromo-4-iodoisoquinolin-3-amine has a predicted LogP (partition coefficient) of 3.18 . This value is significantly higher than the LogP of the unsubstituted 3-aminoisoquinoline scaffold (estimated <1.0) and the mono-iodinated comparator 4-iodoisoquinolin-3-amine (estimated ~2.0) . Higher LogP within this range is strongly correlated with improved passive membrane permeability, which is a prerequisite for reaching intracellular targets in cellular assays or in vivo models.

Drug Design ADME Lipophilicity

Potent Enzyme Inhibition: Benchmarking against the Isoquinoline Class

While not directly assayed, the specific halogenation pattern of 6-Bromo-4-iodoisoquinolin-3-amine is known to confer potent enzyme inhibition properties. In a study evaluating a series of 3-amino-isoquinoline derivatives, a compound with a 6-bromo substitution pattern exhibited an IC50 of 0.450 nM against acetylcholinesterase (AChE) and IC50 values of 220 nM and 60 nM against human recombinant MAO-A and MAO-B, respectively [1]. These data points provide a performance benchmark for the 6-bromo substituted isoquinoline pharmacophore, which is part of the target compound's structure. This suggests the compound or its immediate derivatives are likely to be highly potent against similar targets compared to isoquinolines lacking this specific substitution pattern.

Enzymology Drug Discovery Biochemical Assays

Distinctive Spectroscopic Properties for Molecular Probe Development

Research on structural modifications of 3-amino and 3-hydroxyisoquinolines has shown that halogenation patterns, specifically the introduction of bromine, can be used to tune the photophysical properties of these scaffolds, creating new fluorescent derivatives [1]. While direct data for 6-Bromo-4-iodoisoquinolin-3-amine is not published, its dual-halogenated structure provides a unique starting point for accessing a region of chemical space with distinctive and tunable spectroscopic characteristics. In contrast, the unsubstituted 3-aminoisoquinoline core exhibits no significant native fluorescence, limiting its direct use as an imaging or sensing tool [2].

Chemical Biology Fluorescence Imaging

Proven Scaffold for Topoisomerase I Inhibition: A Class-Level Advantage

Extensive research has established 3-arylisoquinolinamines as a validated class of topoisomerase I (Top I) inhibitors, a critical target in cancer chemotherapy [1]. Systematic SAR studies on this class have shown that specific substitution on the isoquinoline core is essential for potent antitumor activity against multiple human cancer cell lines [2]. While 6-Bromo-4-iodoisoquinolin-3-amine is a precursor to the full 3-arylisoquinolinamine pharmacophore, its substitution pattern directly aligns with the structural requirements for activity identified in this class. In contrast, simpler isoquinolines lacking the 3-amino group or appropriate aryl substitution do not exhibit this mechanism of action [3].

Oncology Mechanism of Action Structure-Activity Relationship

Differential Reactivity of Halogens Enables Programmable Molecular Construction

The strategic placement of iodine and bromine on the isoquinoline ring is the key to its advanced utility. It is well-established in organometallic chemistry that aryl iodides undergo oxidative addition with palladium(0) catalysts significantly faster than aryl bromides [1]. This rate difference, which can be orders of magnitude, allows for the exclusive and highly selective cross-coupling at the 4-position iodine first, followed by a subsequent, orthogonal reaction at the 6-position bromine [2]. Mono-halogenated isoquinolines like 4-iodoisoquinolin-3-amine or 6-bromoisoquinolin-3-amine offer only a single site for functionalization, lacking this built-in 'programmability'.

Synthetic Methodology Cross-Coupling Organic Synthesis

Strategic Applications for 6-Bromo-4-iodoisoquinolin-3-amine in R&D Workflows


Precision Synthesis of Advanced Drug Discovery Intermediates

6-Bromo-4-iodoisoquinolin-3-amine is the optimal starting material for the parallel or sequential synthesis of diverse libraries of 3-amino-isoquinoline-based drug candidates. Its orthogonal halogens enable chemists to explore chemical space efficiently by first introducing a desired aryl or alkyl group at the more reactive 4-position iodine via Suzuki, Stille, or Sonogashira coupling, and then installing a different group at the 6-position bromine [1]. This programmed approach, impossible with mono-halogenated isoquinolines, minimizes synthetic steps and maximizes molecular diversity, accelerating lead identification and optimization [2].

Engineering Novel Fluorescent Probes for Chemical Biology

This compound serves as a privileged scaffold for developing new fluorescent sensors and imaging agents. The 3-amino group provides a conjugation site for attaching a fluorophore, while the distinct halogen handles allow for the precise tuning of the molecule's photophysical properties (e.g., absorption/emission wavelength, quantum yield, Stokes shift) [1]. This tunability is a direct consequence of the unique halogenation pattern and is a key advantage over simpler isoquinolines that cannot be as finely optimized for specific imaging applications [2].

Targeted Development of Next-Generation Topoisomerase I Poisons

As a direct precursor to the 3-arylisoquinolinamine pharmacophore, this compound is an essential component in medicinal chemistry campaigns aiming to discover novel Topoisomerase I (Top I) inhibitors [1]. By utilizing the two halogen handles to systematically vary the substituents on the isoquinoline core and at the 3-position, SAR studies can be conducted with high precision to identify candidates with improved potency, selectivity, and pharmacokinetic profiles compared to earlier generation compounds [2]. This targeted approach is not feasible with generic isoquinoline building blocks [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-iodoisoquinolin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.